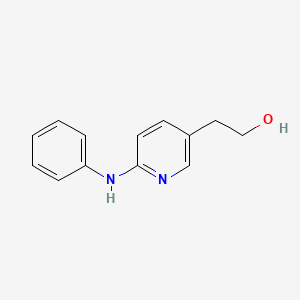

2-(6-(Phenylamino)pyridin-3-yl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H14N2O |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

2-(6-anilinopyridin-3-yl)ethanol |

InChI |

InChI=1S/C13H14N2O/c16-9-8-11-6-7-13(14-10-11)15-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,14,15) |

InChI-Schlüssel |

GTEWSALBBJHCGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)CCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 6 Phenylamino Pyridin 3 Yl Ethanol and Its Structural Analogues

Strategic Approaches for the Construction of the 2-(6-(Phenylamino)pyridin-3-yl)ethanol Core

The assembly of the this compound scaffold can be achieved through several convergent and linear synthetic routes. These strategies often involve the initial formation of the pyridine (B92270) ring, followed by the introduction of the phenylamino (B1219803) and ethanol (B145695) moieties, or the functionalization of a pre-existing substituted pyridine precursor.

Multi-Component Reaction Protocols for Pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine cores from simple acyclic precursors. bohrium.comacsgcipr.org These one-pot reactions allow for the rapid construction of molecular complexity and are amenable to the generation of diverse libraries of pyridine derivatives. bohrium.comnih.gov

Several classical MCRs are widely employed for pyridine synthesis:

Hantzsch Pyridine Synthesis: This method typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgbeilstein-journals.org Variations of the Hantzsch synthesis, including three-component approaches, provide access to unsymmetrically substituted pyridines. taylorfrancis.com

Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a direct route to substituted pyridines through the condensation of an enamine with an α,β-unsaturated ketone. nih.gov

Guareschi-Thorpe Pyridine Synthesis: This protocol utilizes the reaction of a cyanoacetamide with a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.org

These MCRs can be performed under various conditions, including microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov

Table 1: Overview of Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | 1,4-Dihydropyridine | Substituted Pyridine |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | - | Substituted Pyridine |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | - | Substituted 2-Pyridone |

N-Arylation Reactions for Integrating the Phenylamino Moiety

The introduction of the phenylamino group onto the pyridine ring is a crucial step in the synthesis of this compound. This is typically achieved through transition metal-catalyzed N-arylation reactions, which have become a powerful tool for the formation of C-N bonds. researchgate.netnih.gov

Palladium and copper-based catalytic systems are commonly employed for the N-arylation of aminopyridines with aryl halides or their equivalents. researchgate.netorganic-chemistry.org For instance, the reaction of a 6-aminopyridine derivative with an arylboronic acid can be catalyzed by copper complexes to afford the corresponding N-aryl-6-aminopyridine in high yields. thieme-connect.com The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity in these cross-coupling reactions. mit.edu

Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of heterogeneous catalysts that can be easily recovered and reused. thieme-connect.com

Synthetic Routes Utilizing Substituted Pyridine Precursors

An alternative and widely used approach involves starting with a pre-functionalized pyridine ring. A key intermediate in the synthesis of the target molecule is 2-(6-chloropyridin-3-yl)ethanol (B173323). This precursor allows for the late-stage introduction of the phenylamino group via a nucleophilic aromatic substitution or a cross-coupling reaction.

The synthesis of 2-(6-chloropyridin-3-yl)ethanol can be accomplished from 6-chloronicotinic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with diazomethane followed by treatment with HBr to yield the α-bromo ketone. Subsequent reduction of the ketone and the ester provides the desired ethanol side chain.

Once 2-(6-chloropyridin-3-yl)ethanol is obtained, the phenylamino moiety can be introduced through a Buchwald-Hartwig amination reaction with aniline (B41778), catalyzed by a palladium complex.

Introduction of the Ethanol Side Chain via Reductive or Addition Reactions

The two-carbon ethanol side chain can be introduced at the 3-position of the pyridine ring through various synthetic transformations. One common strategy involves the reduction of a carboxylic acid or ester derivative at that position. For example, a pyridylacetic acid derivative can be reduced to the corresponding ethanol using reducing agents such as lithium aluminum hydride. nih.govacs.org

Alternatively, the ethanol side chain can be constructed through the addition of a two-carbon nucleophile to a pyridine-3-carboxaldehyde. Subsequent reduction of the resulting aldehyde or ketone would yield the desired ethanol group. The acidity of benzylic hydrogens on substituted pyridines can also be exploited for side-chain elaboration. pearson.com

Derivatization and Functionalization Strategies Applied to the this compound Scaffold

Further modification of the this compound core can provide access to a diverse range of analogues with potentially modulated properties. These modifications can be directed at the pyridine nucleus, the phenylamino group, or the ethanol side chain.

Substitutions and Modifications on the Pyridine Nucleus

The pyridine ring of this compound is an electron-deficient system, which influences its reactivity towards various reagents. researchgate.net Direct C-H functionalization of pyridines can be challenging but offers a direct route to substituted derivatives. researchgate.net

Electrophilic aromatic substitution reactions on the pyridine ring are generally difficult due to its electron-deficient nature. However, the introduction of activating groups can facilitate such transformations. Conversely, nucleophilic aromatic substitution can occur, particularly at the positions ortho and para to the nitrogen atom, especially if a good leaving group is present. nih.gov

The nitrogen atom of the pyridine ring can also be functionalized. For example, oxidation can lead to the formation of the corresponding N-oxide, which can alter the reactivity of the pyridine ring and allow for further transformations. ijpsr.com

Chemical Transformations of the Phenylamino Group

The phenylamino moiety attached to the pyridine ring in this compound offers a site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the secondary amine nitrogen and electrophilic substitution on the phenyl ring.

One common transformation is the acylation of the secondary amine. For instance, the amine can be acetylated to form the corresponding acetamide derivative. This type of reaction is often carried out to protect the amino group during subsequent chemical manipulations of other parts of the molecule. ijpsr.com The presence of three amine functionalities in a similar molecule, 2,6-diamino-3-phenylazopyridine, necessitated the protection of primary amine groups through acetylation to achieve selective oxidation at the tertiary amine of the pyridine ring. ijpsr.com

Furthermore, the phenyl ring of the phenylamino group is susceptible to electrophilic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the activating nature of the amino group. For example, Friedel-Crafts acylation can introduce an acyl group onto the phenyl ring, typically at the para position due to steric hindrance at the ortho positions.

The phenylamino-pyrimidine (PAP) nucleus, a structure analogous to the phenylamino-pyridine core, has been extensively studied for its utility in developing new drugs, particularly tyrosine kinase inhibitors. nih.gov The synthesis of various substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines highlights the importance of modifications to the phenylamino moiety in tuning biological activity. acs.org These modifications often involve the introduction of various substituents onto the phenyl ring to explore structure-activity relationships. acs.org

Below is a table summarizing potential chemical transformations of the phenylamino group:

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acylation | Acetic anhydride, pyridine | N-phenyl-N-(pyridin-yl)acetamide derivative |

| N-Alkylation | Alkyl halide, base | N-alkyl-N-phenyl-N-(pyridin-yl)amine derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted phenylamino derivative |

| Sulfonylation | Sulfonyl chloride, base | N-phenyl-N-(pyridin-yl)sulfonamide derivative |

Reactions Involving the Hydroxyl Functionality of the Ethanol Chain

The primary hydroxyl group of the ethanol chain in this compound is a versatile functional group that can undergo a variety of chemical reactions. These reactions are fundamental to the further functionalization of the molecule for various applications. The reactivity of this hydroxyl group is influenced by the electronic properties of the substituted pyridine ring.

Esterification: The hydroxyl group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is one of the most common transformations of alcohols. msu.edu For instance, a Steglich esterification can be performed using a carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). mdpi.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will lead to the carboxylic acid.

Substitution Reactions: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. msu.edu For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine will form a tosylate. This tosylate can then be displaced by a wide range of nucleophiles. Direct conversion to an alkyl halide can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). msu.edu

Derivatives of the structurally related 2-(2-pyridyl)ethanol have been shown to react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group. sigmaaldrich.com

The table below summarizes key reactions of the hydroxyl group:

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Carboxylic acid, DCC, DMAP | Ester |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation (to carboxylic acid) | KMnO₄, NaOH, H₂O | Carboxylic Acid |

| Tosylation | TsCl, pyridine | Tosylate |

| Halogenation (Chlorination) | SOCl₂ | Alkyl Chloride |

Innovations in Green Chemistry for the Synthesis of Pyridine-Based Compounds

The synthesis of pyridine and its derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijarsct.co.in In recent years, there has been a substantial shift towards the development of more environmentally benign and sustainable methods, in line with the principles of green chemistry. nih.gov These innovations aim to improve efficiency, reduce environmental impact, and enhance safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. The rapid and uniform heating provided by microwaves can enhance reaction rates for constructions of the pyridine ring. ijarsct.co.in

Solvent-Free and Aqueous Reactions: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. acsgcipr.org Researchers are exploring solvent-free reaction conditions, where the reactants are mixed without a solvent, or the use of water as a green solvent. ijarsct.co.inacsgcipr.org Synthesizing aza-heterocycles in aqueous media is a significant area of research. acsgcipr.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, are highly atom-economical and efficient. nih.govrasayanjournal.co.in The Hantzsch pyridine synthesis is a classic example that can be adapted to greener conditions. ijarsct.co.in These reactions reduce the number of synthetic steps and purification stages, thereby minimizing waste and energy consumption. rasayanjournal.co.in

Use of Green Catalysts: The development of novel, efficient, and recyclable catalysts is central to green chemistry. This includes the use of solid-supported catalysts and biocatalysts. ijarsct.co.in Green catalysts can lead to higher selectivity and can often be used in milder reaction conditions. The effective design of a recyclable and green catalyst that functions under mild conditions remains a significant goal for producing pyridines. nih.gov

The following table highlights some green chemistry approaches for pyridine synthesis:

Advanced Spectroscopic and Structural Elucidation of 2 6 Phenylamino Pyridin 3 Yl Ethanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For 2-(6-(Phenylamino)pyridin-3-yl)ethanol, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) and phenyl rings would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns (doublets, triplets, etc.) revealing their coupling relationships and substitution patterns. The protons of the ethanol (B145695) side chain (-CH₂CH₂OH) would appear more upfield. The methylene group adjacent to the pyridine ring would likely be a triplet, coupled to the methylene group adjacent to the hydroxyl group, which would also appear as a triplet. The hydroxyl proton signal can vary in position and may appear as a broad singlet. The amino proton (N-H) would also likely be a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbons of the aromatic rings would resonate in the δ 110-160 ppm region. The carbons of the ethanol side chain would be found in the upfield region, typically with the carbon bearing the hydroxyl group appearing around δ 60 ppm and the other methylene carbon at a slightly lower chemical shift.

A representative, hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR (Hypothetical Data) | ¹³C NMR (Hypothetical Data) | |

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| 8.1 (d) | Pyridine-H2 | 158.0 |

| 7.6 (dd) | Pyridine-H4 | 145.0 |

| 7.5 (d) | Pyridine-H5 | 142.0 |

| 7.3 (t) | Phenyl-H (para) | 138.0 |

| 7.1 (t) | Phenyl-H (meta) | 129.0 |

| 6.9 (d) | Phenyl-H (ortho) | 122.0 |

| 6.8 (s, broad) | N-H | 120.0 |

| 3.8 (t) | -CH₂OH | 115.0 |

| 2.8 (t) | Pyridine-CH₂- | 62.0 |

| 2.5 (t, broad) | -OH | 35.0 |

Note: This table is populated with hypothetical data for illustrative purposes, as experimental data for the target compound was not found.

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the observation of the protonated molecule [M+H]⁺.

For this compound (C₁₃H₁₄N₂O), the expected exact mass of the protonated molecule would be calculated and compared to the experimental value. A close match (typically within a few parts per million) would unequivocally confirm the molecular formula.

| HRMS Data (Hypothetical) | |

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Calculated Exact Mass [M+H]⁺ | 215.1184 |

| Measured Exact Mass [M+H]⁺ | 215.1182 |

| Mass Error | < 1 ppm |

Note: This table contains calculated and hypothetical measured values for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. A sharp peak around 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine. C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-O stretching band for the alcohol would be present around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing modes, often give strong Raman signals. The Se-Se and C-Se stretches in selenium-containing analogues would also be readily identifiable in the low-frequency region of the Raman spectrum mdpi.com.

| Vibrational Spectroscopy Data (Hypothetical) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3350 (sharp) | N-H stretch (amine) |

| 3050-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1580-1610 | Aromatic C=C/C=N stretch |

| ~1100 | C-O stretch (alcohol) |

Note: This table lists expected characteristic vibrational frequencies for the functional groups present in the molecule.

Electronic Spectroscopy: UV-Visible Absorption and Emission Studies for Photophysical Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. The absorption spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π → π* transitions within the phenylamino (B1219803) and pyridine aromatic systems. The conjugation between the phenylamino group and the pyridine ring would likely result in absorption maxima at longer wavelengths compared to the individual chromophores. Emission studies (fluorescence spectroscopy) would reveal the molecule's ability to emit light after absorption and provide insights into its excited state properties.

| UV-Visible Spectroscopy Data (Hypothetical) | |

| Parameter | Value |

| Absorption Maximum (λmax) | ~280 nm, ~340 nm |

| Molar Absorptivity (ε) | (Value dependent on concentration and solvent) |

| Emission Maximum (λem) | (Value dependent on excitation wavelength) |

Note: The values in this table are hypothetical and based on typical electronic transitions for similar aromatic systems.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the pyridine ring and the conformation of the ethanol side chain. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding (e.g., involving the -OH and N-H groups) and π-π stacking between the aromatic rings. For analogous but more complex structures, crystal data reveals details like space group, unit cell dimensions, and intermolecular bonding distances nih.gov.

| Single-Crystal X-ray Diffraction Data (Hypothetical Parameters) | |

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | e.g., C-C, C-N, C-O distances |

| Bond Angles (°) | e.g., C-N-C, C-C-O angles |

| Torsion Angles (°) | Conformation of flexible parts |

| Intermolecular Interactions | Hydrogen bonds, π-stacking distances |

Note: This table describes the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

Structure Activity Relationships Sar and Rational Design Principles for 2 6 Phenylamino Pyridin 3 Yl Ethanol Analogues

Elucidation of Key Structural Motifs Influencing Biological Potency and Selectivity

The biological activity of 2-(6-(phenylamino)pyridin-3-yl)ethanol analogues is intricately linked to their molecular structure. The core scaffold consists of a central pyridine (B92270) ring, a phenylamino (B1219803) group at the 6-position, and an ethanol (B145695) substituent at the 3-position. Variations in these motifs can significantly impact the compound's potency and selectivity towards specific kinase targets.

The phenylamino group is a crucial element for activity, often participating in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The nature and position of substituents on the phenyl ring are critical for modulating potency and selectivity. For instance, in related series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing groups on the 2-anilino ring was found to increase activity against the Wee1 kinase nih.gov. Similarly, in a series of pyridin-3-yl pyrimidines targeting the Bcr-Abl kinase, halogen substituents on the aniline (B41778) moiety were important for biological activity.

The pyridine ring acts as a central scaffold, orienting the phenylamino and ethanol groups in a conformation suitable for binding to the kinase active site. The nitrogen atom in the pyridine ring can also form important hydrogen bonds with the target protein.

The ethanol substituent at the 3-position of the pyridine ring can influence the compound's solubility and pharmacokinetic properties. Modifications to this group can be explored to optimize these characteristics.

The following table summarizes the structure-activity relationships of some related phenylamino-pyridine and -pyrimidine derivatives, providing insights into the structural requirements for kinase inhibition.

| Compound | Scaffold | Substituents | Target Kinase | IC50 (nM) |

|---|---|---|---|---|

| Analog 1 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Unsubstituted anilino | c-Src | 150 |

| Analog 2 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | 3'-chloro-anilino | c-Src | 50 |

| Analog 3 | Pyridin-3-yl pyrimidine (B1678525) | Unsubstituted aniline | Bcr-Abl | >10000 |

| Analog 4 | Pyridin-3-yl pyrimidine | 3-bromo-aniline | Bcr-Abl | 25 |

| Analog 5 | 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine | Unsubstituted phenylamino | EGF-R | >10000 |

| Analog 6 | 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine | 3-bromo-phenylamino | EGF-R | 5.5 |

Application of Rational Design and Scaffold Optimization Strategies

Rational drug design plays a pivotal role in optimizing the this compound scaffold to enhance its potency, selectivity, and drug-like properties. A common strategy involves using a known kinase inhibitor as a starting point and modifying its structure to improve its interaction with the target enzyme.

For example, in the development of inhibitors for the epidermal growth factor receptor (EGF-R) tyrosine kinase, a pharmacophore model for ATP-competitive inhibitors was utilized to optimize a series of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, which are structurally related to the 2-(phenylamino)pyridine scaffold nih.gov. This interactive process led to the discovery of highly potent inhibitors with IC50 values in the low nanomolar range nih.gov.

Scaffold hopping is another valuable strategy in which the core structure of a molecule is replaced with a different scaffold while maintaining the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. For the this compound scaffold, one could envision replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or even non-aromatic rings, while retaining the crucial phenylamino and ethanol functionalities.

Optimization of the substituents on the phenylamino ring is a key aspect of the rational design process. As suggested by studies on related kinase inhibitors, the introduction of specific groups can lead to enhanced interactions with the target kinase. For instance, the addition of a methyl group to the phenyl ring of a Bcr-Abl inhibitor was shown to improve its activity.

Pharmacophore Modeling and Derivatization for Enhanced Efficacy

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. A pharmacophore model for kinase inhibitors based on the 2-(phenylamino)pyridine scaffold would typically include:

A hydrogen bond donor: Representing the N-H group of the phenylamino moiety, which interacts with the hinge region of the kinase.

A hydrogen bond acceptor: Corresponding to the nitrogen atom of the pyridine ring.

An aromatic ring feature: Representing the phenyl group.

A hydrophobic feature: Which could be occupied by substituents on the phenyl ring.

A study on 4-(phenylamino)pyrazolo[3,4-d]pyrimidines as EGF-R tyrosine kinase inhibitors utilized a pharmacophore model to guide the design of more potent compounds nih.gov. The model proposed a specific binding mode at the ATP-binding site of the kinase, which was then used to rationalize the structure-activity relationships of the synthesized analogues nih.gov.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules with the desired features. Furthermore, the model can guide the derivatization of the lead compound, this compound, to enhance its efficacy. For example, the ethanol side chain could be modified to introduce additional hydrogen bond donors or acceptors to interact with specific residues in the kinase active site. Similarly, the phenyl ring can be derivatized with various substituents to optimize hydrophobic and electronic interactions.

Potential Applications Beyond Biological Systems for 2 6 Phenylamino Pyridin 3 Yl Ethanol Analogues

Exploration in Advanced Material Science

The unique structural features of phenylaminopyridine derivatives make them valuable building blocks in material science. nih.gov The ability to modify substituents on both the phenyl and pyridine (B92270) rings allows for precise tuning of their chemical and physical properties. nih.gov This adaptability has led to their exploration in the development of "smart" materials. For instance, derivatives of 2-N-phenylaminopyridine have shown promise when incorporated into chitosan-based polymer films, where they exhibit excellent color intensity and stability. nih.gov

Research into related diphenylamine (B1679370) derivatives further highlights their potential. By employing a "donor-acceptor" strategy, where a diphenylamine unit acts as the electron donor, materials can be designed with specific band gaps, influencing their optical and electronic characteristics. researchgate.net This approach is fundamental to creating novel conjugated organic compounds for a variety of advanced applications. researchgate.net Furthermore, the high thermal stability of these compounds is a critical property, making them suitable for fabrication processes like vacuum evaporation for creating thin films. mdpi.com

Integration and Performance in Optoelectronic Devices

The optoelectronic properties of phenylaminopyridine and diphenylamine analogues have been extensively investigated, particularly for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com These compounds can serve as efficient emitters, a key component in OLED technology. mdpi.com

Derivatives designed with a phenyl pyrimidine (B1678525) acceptor unit and a triphenylamine (B166846) donor moiety (an analogue structure) have demonstrated high thermal stability, with 5% weight loss temperatures recorded as high as 438 °C. mdpi.com This stability is crucial for the longevity and reliability of electronic devices. In OLEDs, these materials have been shown to facilitate delayed emission when mixed with an organic host, a mechanism that helps to utilize triplet excitons and improve device efficiency. mdpi.com OLEDs based on these compounds have achieved a maximum external quantum efficiency (EQE) of up to 10.6%, significantly breaking the typical 5% limit for devices based on prompt fluorescence alone. mdpi.com

The addition of specific functional groups, such as methoxy (B1213986) groups, to the donor unit can significantly enhance the hole-transporting properties of the material. One such derivative exhibited a hole drift mobility of up to 4.9 × 10⁻⁵ cm²/V·s, a key factor for efficient charge movement within the device. mdpi.com The relationship between molecular structure and optoelectronic properties is essential for designing the next generation of light-emitting devices. researchgate.net

Table 1: Thermal and Optoelectronic Properties of Phenyl Pyrimidine Derivatives for OLEDs

| Compound | 5% Weight Loss Temp. (Td) | Melting Temp. (Tm) | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| PP1 | 397 °C | 249 °C | Up to 10.6% (in guest-host system) |

| PP2 | 438 °C | 213 °C | Higher efficiency than PP1-based devices |

Note: Data derived from a study on phenyl pyrimidine derivatives with triphenylamine donor groups, which are structural analogues. mdpi.com

Characterization for Photovoltaic Applications, including Dye-Sensitized Solar Cells (DSSCs)

Analogues such as 2,6-bis[1-(phenylimino)ethyl]pyridine have been successfully employed as co-sensitizers in dye-sensitized solar cells (DSSCs), demonstrating their potential in photovoltaic technologies. rsc.org In a DSSC, a dye absorbs light and injects electrons into a semiconductor, and the performance can be enhanced by using co-sensitizers to address certain limitations of the primary dye. rsc.orgmdpi.com

When derivatives of 2,6-bis[1-(phenylimino)ethyl]pyridine were used as co-sensitizers with the standard ruthenium dye N719, they were found to alleviate the aggregation of the primary dye on the TiO₂ film. rsc.org This leads to several performance improvements:

Enhanced Spectral Response : The co-sensitized film showed a better response in the 400 to 750 nm wavelength region. rsc.org

Suppressed Electron Recombination : The presence of the co-sensitizer helps to reduce the recombination of photoelectrons, prolonging their lifetime and improving charge collection. rsc.org

The systematic modification of the co-sensitizer's structure, such as the number and position of methyl groups, plays a decisive role in the final performance of the solar cell. rsc.org

Table 2: Performance of DSSCs Co-sensitized with 2,6-bis[1-(phenylimino)ethyl]pyridine Analogues

| Sensitizer System | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) |

|---|---|---|---|---|

| N719 only | 14.85 | 0.73 | 0.50 | 5.42 |

| M0 / N719 | 15.21 | 0.73 | 0.58 | 6.44 |

| M1p / N719 | 16.48 | 0.72 | 0.62 | 7.32 |

| M2 / N719 | 16.51 | 0.72 | 0.59 | 7.01 |

Note: Data from a study on DSSCs under standard global AM 1.5 solar irradiation. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-(6-(Phenylamino)pyridin-3-yl)ethanol |

| 2-N-phenylaminopyridine |

| Chitosan |

| Triphenylamine |

| 2,6-bis[1-(phenylimino)ethyl]pyridine |

| N719 (Ruthenium dye) |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Current Progress

The current state of knowledge regarding 2-(6-(Phenylamino)pyridin-3-yl)ethanol is extremely limited. Its existence is confirmed through its availability from chemical suppliers, and its basic molecular formula and weight are known. bldpharm.com Beyond this, there is a significant absence of published scientific research on this specific compound.

Identification of Unexplored Research Avenues and Methodological Challenges

Virtually all aspects of the chemistry and biology of this compound represent unexplored research avenues. Key areas for future investigation include:

Development and optimization of a reliable synthetic route.

Thorough characterization of its physicochemical and spectroscopic properties.

Exploration of its potential biological activities through in vitro and in vivo screening.

Investigation of its potential applications in medicinal chemistry, materials science, and as a synthetic building block.

The primary methodological challenge is the current lack of any foundational research on which to build.

Prognosis for the Continued Development and Application of this compound and its Derivatives in Diverse Scientific Disciplines

The future development and application of this compound are entirely dependent on the initiation of foundational research into its synthesis, properties, and potential activities. Without such studies, the compound will likely remain solely a commercially available chemical with no established scientific or technological value. The broader class of phenylamino-pyridine derivatives has shown promise in various fields, suggesting that an investigation into this specific molecule could potentially yield interesting results.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-(6-(Phenylamino)pyridin-3-yl)ethanol with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling a pyridine precursor with a phenylamino group, followed by reduction to introduce the ethanol moiety. Key steps include:

- Amination : Reacting 6-chloropyridin-3-yl derivatives with aniline under Pd-catalyzed Buchwald-Hartwig conditions .

- Reduction : Using lithium aluminum hydride (LiAlH₄) or NaBH₄ to reduce ester/carbonyl groups to the alcohol .

- Chiral Resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity. For example, using a Chiralpak® AD-H column with hexane/isopropanol mobile phases achieves >99% ee .

- Critical Parameters : Temperature (60–100°C for amination), solvent polarity (DMSO for polar intermediates), and catalyst loading (2–5% Pd for cross-coupling) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ethanol -OH at δ 1.5–2.5 ppm) .

- IR : Detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-N stretch at 1200–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₅N₂O⁺, calculated m/z 215.1184) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for drug discovery due to:

- Bioisosteric Potential : The pyridine ring mimics benzene in drug-receptor interactions, enhancing solubility .

- Intermediate Utility : Used to synthesize kinase inhibitors (e.g., targeting EGFR) and anti-inflammatory agents via functionalization of the ethanol group .

- Case Study : Analogous compounds like 2-Amino-2-(pyridin-3-yl)ethanol show activity in binding assays against α-synuclein aggregates (IC₅₀ = 3.2 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioactivity across different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:

- Buffer Optimization : Adjust pH (e.g., 7.4 for physiological mimicry) and ionic strength to stabilize the compound .

- Control Experiments : Test metabolite interference (e.g., ethanol oxidation by liver microsomes) .

- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding data with cellular IC₅₀ values to distinguish target-specific vs. off-target effects .

Q. What strategies improve the metabolic stability of this compound derivatives in vivo?

- Methodological Answer : Address metabolic hotspots:

- Ethanol Group Protection : Replace -OH with methoxy (-OCH₃) or pegylate to reduce Phase II glucuronidation .

- Pyridine Ring Fluorination : Introduce fluorine at the 2-position to block CYP450-mediated oxidation (e.g., 6-fluoro analogs show 2× longer half-life in rats) .

- Data Table :

| Derivative | Metabolic Half-Life (h) | CYP3A4 Inhibition (%) |

|---|---|---|

| Parent | 1.2 | 45 |

| 2-Fluoro | 2.8 | 22 |

| Pegylated | 4.5 | <10 |

| Source: Adapted from |

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Methodological Answer : Enantiomers exhibit divergent binding modes. For example:

- (R)-Enantiomer : Binds to the ATP pocket of kinases with ΔG = -8.2 kcal/mol (molecular docking).

- (S)-Enantiomer : Shows 10× lower affinity due to steric clashes with Val-96 .

- Experimental Design : Use chiral chromatography to separate enantiomers and test in kinase inhibition assays (e.g., ELISA-based phosphorylation screens) .

Data Contradiction Analysis

Q. Why do solubility measurements of this compound vary across studies?

- Methodological Answer : Solubility depends on:

- Crystallinity : Amorphous forms (solubility = 12 mg/mL) vs. crystalline (solubility = 4 mg/mL) .

- pH : Protonation of the pyridine N increases solubility in acidic buffers (e.g., 0.1 M HCl: 25 mg/mL vs. PBS: 8 mg/mL) .

- Resolution : Characterize solid-state forms via PXRD and DSC, and report buffer conditions in all studies .

Methodological Best Practices

Q. What analytical workflows are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.